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Compound of Interest

Compound Name:
2-[(2-

Chlorophenyl)methyl]piperidine

CAS No.: 383128-77-6

Cat. No.: B2407716 Get Quote

Chemical Identity & Physiochemical Profile[3][4][5]
2-[(2-Chlorophenyl)methyl]piperidine (commonly referred to as 2-(2-Chlorobenzyl)piperidine)

is a secondary amine featuring a piperidine ring substituted at the C2 position with an ortho-

chlorobenzyl group.[1][2][3] This structural motif—a saturated nitrogen heterocycle linked to a

halogenated aromatic ring—is a pharmacophore often associated with monoamine reuptake

inhibition and receptor antagonism.[3]
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Parameter Technical Specification

CAS Registry Number 383128-77-6 (Free Base)

IUPAC Name 2-[(2-Chlorophenyl)methyl]piperidine

Common Synonyms
2-(2-Chlorobenzyl)piperidine; 2-(o-

Chlorobenzyl)piperidine

Molecular Formula C₁₂H₁₆ClN

Molecular Weight 209.72 g/mol

SMILES Clc1ccccc1CC2CCCCN2

Stereochemistry

Exists as enantiomers (R/S).[1][2][3] CAS

383128-77-6 typically refers to the racemate

unless specified.[1][2][3]

Physiochemical Properties[1][3]
Physical State: Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt).[1][2]

[3]

Basicity (pKa): Estimated ~10.5 (Typical for secondary piperidines).[1][3]

Solubility: Lipophilic (LogP ~3.2).[1][3] Soluble in DCM, Methanol, DMSO; sparingly soluble

in water unless protonated.

Stability: Stable under standard temperature and pressure.[3][4] Sensitive to oxidation at the

secondary amine nitrogen over prolonged storage.[3]

Synthetic Pathways & Methodology
High-fidelity synthesis of 2-substituted piperidines requires controlling the stereocenter at C2.

[1][2][3] While catalytic hydrogenation of pyridine precursors is the classical route, it yields

racemates. For high-value research applications, Directed ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942="" class="inline ng-star-inserted">
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-Lithiation of N-protected piperidines is the superior, self-validating protocol due to its regio-
and stereochemical precision.[2][3]

Protocol A: Directed -Lithiation (Regioselective)
This method utilizes the "Beak's Lithiation" strategy, leveraging the complex-induced proximity

effect (CIPE) to deprotonate the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

-carbon.[2][3]

Reagents:

Substrate: N-Boc-piperidine[1][2][3]

Base:sec-Butyllithium (s-BuLi)[1][2][3]

Ligand: TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for enantioselective

synthesis)[1][2][3]

Electrophile: 2-Chlorobenzyl bromide[1][2][3]

Step-by-Step Methodology:

Complexation: In an inert atmosphere (Ar/N₂), dissolve N-Boc-piperidine (1.0 eq) and

TMEDA (1.2 eq) in anhydrous diethyl ether at -78°C.

Lithiation: Dropwise add s-BuLi (1.2 eq).[1][3] The bulky Boc group directs lithiation to the

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-position via coordination with Li, forming a dipole-stabilized carbanion.[2][3] Stir for 1–2
hours at -78°C.

Alkylation: Slowly inject 2-Chlorobenzyl bromide (1.1 eq) dissolved in ether. The reaction is

exothermic; maintain temperature < -60°C to prevent side reactions.[1][2][3]

Quench & Deprotection: Warm to RT, quench with saturated NH₄Cl. Extract with EtOAc.[3]

Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the target

amine as a TFA salt.
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Free Basing: Neutralize with NaHCO₃ to obtain 2-[(2-Chlorophenyl)methyl]piperidine.

Protocol B: Catalytic Hydrogenation (Classical)
Precursor: 2-(2-Chlorobenzyl)pyridine.[1][2][3]

Catalyst: PtO₂ (Adams' catalyst) or Rh/C.[1][3]

Conditions: H₂ (50 psi), AcOH solvent.

Note: This method risks dechlorination of the aromatic ring if Pd/C is used. PtO₂ is preferred

to preserve the aryl-chloride bond.[1][2][3]

Synthetic Workflow Visualization
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piperidine

Neutralization

Click to download full resolution via product page

Figure 1: Directed lithiation pathway for the synthesis of 2-substituted piperidines, ensuring

regioselectivity.[1][2][3]

Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed. The presence of

the chlorine atom introduces distinct isotopic patterns and chemical shifts.

Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):

Aromatic Region: Multiplet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

7.1–7.4 ppm (4H).[3] The ortho-Cl substituent causes a downfield shift of the adjacent
aromatic proton compared to unsubstituted benzyl.[3]
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Benzylic Protons: Two doublets of doublets (dd) around ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.6–2.9 ppm.[3] These are diastereotopic due to the adjacent chiral center at C2.[3]

Methine (C2-H): Multiplet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

2.5–2.7 ppm.[2][3]

Piperidine Ring: Broad multiplets at ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

1.2–1.8 ppm (C3, C4, C5) and

2.9–3.1 ppm (C6 equatorial/axial).

Amine (NH): Broad singlet (exchangeable with D₂O), shift varies with concentration.[1][3]

Mass Spectrometry (MS)[1][2][3]
Technique: ESI-MS (Positive Mode).[1][2][3]

Molecular Ion: [M+H]⁺ = 210.1.[3]

Isotope Pattern: A characteristic 3:1 ratio for peaks at m/z 210 and 212, confirming the

presence of a single Chlorine atom (³⁵Cl vs ³⁷Cl).

Pharmacological & Industrial Context
Structural Activity Relationship (SAR)
The 2-benzylpiperidine scaffold is a privileged structure in neuropharmacology.[1][2][3]

Stimulant Activity: Analogs of this class (e.g., Methylphenidate) inhibit the dopamine

transporter (DAT) and norepinephrine transporter (NET).[1][3] The ortho-chloro substitution

typically increases lipophilicity and metabolic stability against ring hydroxylation.[1][3]

Antihistamines: This moiety serves as a reduced analog of pheniramine-class

antihistamines, often used to probe binding affinity differences between rigid (piperidine) and
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flexible (propylamine) linkers.[1][2][3]

Safety & Handling
Hazards: The free base is an irritant to eyes, skin, and the respiratory tract.

Storage: Store under inert gas (Argon) at 2–8°C to prevent formation of N-oxides.

Disposal: As a halogenated organic amine, it must be disposed of via high-temperature

incineration with scrubbers for HCl gas.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 2-[(2-
Chlorophenyl)methyl]piperidine[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2407716#2-2-chlorophenyl-methyl-piperidine-cas-
number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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